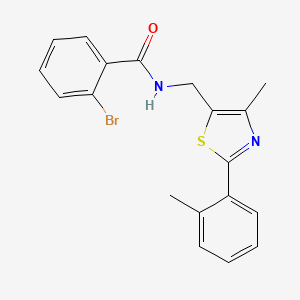

2-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide

Description

2-Bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide is a thiazole-based small molecule featuring a benzamide moiety substituted with a bromine atom at the ortho position. The thiazole core is substituted with a methyl group at position 4 and an o-tolyl (2-methylphenyl) group at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems play a role in binding affinity. The compound’s molecular weight and lipophilicity are influenced by the bromine atom and methyl groups, which may enhance membrane permeability and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name |

2-bromo-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c1-12-7-3-4-8-14(12)19-22-13(2)17(24-19)11-21-18(23)15-9-5-6-10-16(15)20/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKFSEWHTPJVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amidation: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: De-brominated thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives:

The compound serves as an essential building block in the synthesis of more complex thiazole derivatives. Thiazoles are known for their diverse biological activities, and derivatives can be tailored for specific functions. The synthesis typically involves reactions with heterocyclic amines and other nucleophiles, allowing for the generation of a variety of derivatives that exhibit enhanced properties or novel activities .

Reactivity and Modifications:

2-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide can undergo several chemical reactions, including:

- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Employing reducing agents such as sodium borohydride.

- Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions .

Biological Applications

Antimicrobial Activity:

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. Studies have shown promising results in inhibiting the growth of pathogens, making them candidates for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Properties:

The compound is also being explored for its potential anti-inflammatory and anticancer effects. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and tumor growth, warranting further investigation into its therapeutic applications in oncology .

Medicinal Chemistry

Development of Therapeutics:

The structural characteristics of this compound make it a suitable candidate for drug development. Its ability to interact with biological targets can be harnessed to design new drugs aimed at treating infections or inflammatory diseases. Ongoing research focuses on optimizing its pharmacological properties to enhance efficacy and reduce toxicity .

Industrial Applications

Materials Science:

In addition to its biological applications, this compound is utilized in materials science for developing new materials with specific properties. Its chemical structure allows it to function as a dye or as an accelerator in chemical reactions, contributing to advancements in various industrial processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom and benzamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related thiazole/benzamide derivatives:

Key Differences and Implications

Core Heterocycle :

- The target compound’s thiazole core is distinct from thiadiazole derivatives (e.g., ). Thiadiazoles exhibit higher electronegativity due to additional nitrogen atoms, which may alter binding interactions in biological targets. However, thiazoles are generally more lipophilic, favoring passive diffusion across membranes .

Substituent Positioning :

- The o-tolyl group on the thiazole (target compound) introduces steric hindrance compared to para-substituted analogs (e.g., 4-methylphenyl in ). This may influence selectivity in enzyme inhibition by restricting access to hydrophobic pockets .

Halogenation Patterns :

- Bromine at the benzamide’s ortho position (target) vs. combined bromo/chloro substituents (e.g., ): Bromine’s larger atomic radius enhances van der Waals interactions, while chlorine’s electronegativity strengthens halogen bonds. Dual halogenation in analogs like could improve binding affinity but may reduce solubility .

The target compound lacks such groups, prioritizing lipophilicity for systemic applications .

Biological Activity

2-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide, also known as 5-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)nicotinamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring, a bromine atom, and a benzamide moiety. The molecular formula is , with a molecular weight of 402.3 g/mol. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its in vitro activity against various bacterial and fungal strains. For instance:

- Bacterial Activity : In studies assessing the antibacterial efficacy, compounds containing thiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial lipid biosynthesis and other cellular pathways .

- Fungal Activity : The compound also demonstrates antifungal properties, with studies indicating effectiveness against common fungal pathogens. The presence of the thiazole ring is crucial for this activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Lines Tested : The compound has been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7), showing promising results in inhibiting cell proliferation .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer cell growth, indicating a potential pathway for therapeutic application .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory effects of thiazole derivatives:

- Inflammatory Models : Experimental models have demonstrated that these compounds can reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .

Data Summary and Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide?

- Methodology : The compound can be synthesized via multi-step reactions involving:

Thiazole ring formation : Condensation of substituted acetamides with thiourea derivatives under reflux in ethanol or DMF, catalyzed by K₂CO₃ or NaH .

Benzamide coupling : Reacting the thiazole intermediate with 2-bromobenzoyl chloride in pyridine or THF, followed by purification via column chromatography .

Structural validation : Confirm purity using melting point analysis, IR (amide C=O at ~1670 cm⁻¹), and ¹H/¹³C NMR (e.g., thiazole proton signals at δ 7.5–8.2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential methods :

- IR spectroscopy : Identifies functional groups (amide C=O at ~1670 cm⁻¹, thiazole C=N at ~1638 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm); ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 431.1 for brominated analogs) and isotope patterns (e.g., ¹⁹Br/⁸¹Br) .

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation compared to ethanol .

- Catalyst screening : K₂CO₃ improves coupling efficiency over NaH in benzamide reactions .

- Temperature control : Heating intermediates at 80°C for 4–6 hours increases conversion rates (e.g., 51–88% yields in thiazole derivatives) .

- Validation : Monitor reaction progress via TLC and optimize workup steps (e.g., NaHCO₃ washes to remove acidic byproducts) .

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Approach :

- Comparative analysis : Align experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to suppress overlapping signals in crowded aromatic regions .

- X-ray crystallography : Resolve ambiguities by determining crystal structures (e.g., hydrogen bonding patterns in thiazole dimers) .

Q. What experimental designs are suitable for evaluating antimicrobial activity?

- Protocols :

In vitro assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Time-kill kinetics : Assess bactericidal effects over 24 hours at 2× MIC .

Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify enhanced efficacy .

Q. How can the compound’s mechanism of action against bacterial enzymes be investigated?

- Methods :

- Enzyme inhibition assays : Target pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric NADH oxidation rates .

- Molecular docking : Simulate binding interactions with PFOR (PDB ID: 2W6H) using AutoDock Vina; prioritize residues involved in hydrogen bonding (e.g., N1—H1⋯N2) .

- Pathway analysis : Quantify metabolic disruptions via LC-MS profiling of tricarboxylic acid cycle intermediates .

Q. How should purity discrepancies between elemental analysis and HPLC be addressed?

- Troubleshooting :

- HPLC method refinement : Use a C18 column with acetonitrile/water gradients (60:40 to 90:10) to separate impurities .

- Recrystallization : Purify using methanol/water mixtures to remove residual solvents (e.g., DMF) .

- Batch consistency : Repeat synthesis under inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.